molecular formula C15H20ClNO2 B2606857 Methyl 2-(1-(2-chlorobenzyl)piperidin-4-yl)acetate CAS No. 946742-67-2

Methyl 2-(1-(2-chlorobenzyl)piperidin-4-yl)acetate

Cat. No.: B2606857
CAS No.: 946742-67-2
M. Wt: 281.78
InChI Key: MTIDPPCFDAZMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-(2-chlorobenzyl)piperidin-4-yl)acetate ( 946742-67-2) is a high-purity chemical intermediate with the molecular formula C15H20ClNO2 and a molecular weight of 281.78 . This compound is characterized by its piperidine core, a privileged scaffold in medicinal chemistry, which is functionalized with a 2-chlorobenzyl group and a methyl acetate side chain. This structure makes it a versatile building block for the synthesis of more complex molecules in drug discovery and development programs. While the specific biological activity of this exact ester is not fully elaborated in the literature, its core structure is highly relevant for pharmaceutical research. The piperidine acetamide scaffold is a recognized pharmacophore in medicinal chemistry. For instance, structurally related piperidine-containing compounds have been investigated for their potential as inhibitors of viral replication and the NLRP3 inflammasome, a key player in inflammatory diseases . Furthermore, the 1-benzylpiperidine motif is a common feature in ligands designed for neurological targets, such as acetylcholinesterase and the serotonin transporter, which are relevant for conditions like Alzheimer's disease . As such, this compound serves as a critical synthetic intermediate for researchers exploring novel therapeutic agents across these fields. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-19-15(18)10-12-6-8-17(9-7-12)11-13-4-2-3-5-14(13)16/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIDPPCFDAZMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(2-chlorobenzyl)piperidin-4-yl)acetate typically involves the reaction of 2-chlorobenzyl chloride with piperidine, followed by esterification with methyl acetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and more efficient purification methods like crystallization and chromatography can also be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(2-chlorobenzyl)piperidin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(1-(2-chlorobenzyl)piperidin-4-yl)acetate has been investigated for its potential as an active pharmaceutical ingredient (API) in the treatment of various diseases, particularly those related to the central nervous system (CNS).

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties, specifically against Hepatitis C virus (HCV). A study highlighted the synthesis of piperazine-pyridine derivatives that demonstrated significant anti-HCV activity, suggesting a potential pathway for the development of new antiviral drugs .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. A study synthesized various piperidine derivatives and assessed their antibacterial and antifungal activities against standard strains like Escherichia coli and Staphylococcus aureus. Results showed promising antimicrobial efficacy, indicating that modifications of this compound could lead to effective antimicrobial agents .

Neurological Applications

This compound is being explored for its neuropharmacological properties. It is posited as a candidate for treating neurodegenerative disorders due to its interaction with the endocannabinoid system.

Cholinesterase Inhibition

Recent studies have identified derivatives of this compound as potential cholinesterase inhibitors, which are crucial in treating Alzheimer's disease. The inhibition of cholinesterases can enhance cholinergic neurotransmission, which is often impaired in neurodegenerative conditions .

Endocannabinoid System Modulation

The endocannabinoid system plays a vital role in regulating various physiological processes including mood and memory. Compounds derived from this compound have shown potential in modulating this system, which could lead to therapeutic strategies for conditions such as anxiety and depression .

Synthesis and Characterization

Understanding the synthesis pathways and characterization techniques is essential for further research on this compound.

Synthetic Routes

The synthesis typically involves reactions between piperidine derivatives and various acylating agents under controlled conditions. One such method includes the reaction of piperidine with chloroacetates, yielding high purity products suitable for pharmaceutical applications .

Characterization Techniques

Characterization is performed using techniques like Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). These methods ensure the structural integrity and purity of synthesized compounds, which are critical for their application in drug development .

Case Study: Antiviral Research

In a notable case study, researchers synthesized a series of piperidine derivatives, including this compound, assessing their efficacy against HCV. The results demonstrated that certain modifications enhanced antiviral activity significantly compared to traditional therapies .

Case Study: Neuropharmacological Effects

Another study focused on evaluating the neuropharmacological effects of this compound on cognitive functions in animal models. The findings suggested improvements in memory retention and learning capabilities, attributed to its cholinesterase inhibitory action .

Data Tables

Application AreaActivity TypeReference
AntiviralAnti-HCV
AntimicrobialBacterial & Fungal
NeuropharmacologyCholinesterase Inhibition
Endocannabinoid ModulationCNS Disorders

Mechanism of Action

The mechanism of action of Methyl 2-(1-(2-chlorobenzyl)piperidin-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent groups, ester types, and additional functional groups.

Substituent Variations on the Benzyl Group

Methyl [1-(4-Fluorobenzyl)piperidin-4-yl]acetate Hydrochloride
  • Structure : Replaces the 2-chlorobenzyl group with a 4-fluorobenzyl moiety and exists as a hydrochloride salt.
  • Key Differences :
    • Fluorine (electronegative, smaller) vs. chlorine (larger, more lipophilic).
    • Para-substitution reduces steric hindrance compared to ortho-chloro.
    • Hydrochloride salt enhances water solubility (critical for pharmaceutical formulations) .
  • Molecular Weight : 301.78 g/mol (vs. ~280.77 g/mol for the free base of the target compound).
Methyl [1-(4-Chlorobenzyl)piperidin-4-yl]acetate Hydrochloride (QZ-2487)
  • Structure : Features a 4-chlorobenzyl group instead of 2-chlorobenzyl.
  • Key Differences :
    • Chlorine at the para position increases symmetry and may alter binding affinity in receptor-targeted applications.
    • Reduced steric effects compared to the ortho-chloro analog .
  • Purity : 95% (similar to the target compound’s hydrochloride form, QZ-5475) .

Ester Group Modifications

Ethyl 2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetate
  • Structure : Ethyl ester instead of methyl, with a hydroxyl group at the piperidine 4-position.
  • Hydroxyl group introduces hydrogen-bonding capability, enhancing solubility but limiting blood-brain barrier penetration .
  • Molecular Weight : 277.36 g/mol (lower due to lack of chlorine).
Ethyl 2-(Piperidin-4-yl)acetate Hydrochloride
  • Structure : Lacks the benzyl substituent, simplifying the piperidine core.
  • Key Differences: Absence of aromatic groups reduces molecular complexity and lipophilicity. Hydrochloride salt improves solubility for intravenous applications .

Heterocyclic and Functional Group Additions

Methyl 2-(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)acetate
  • Structure : Replaces benzyl with a 6-chloropyridazine ring.
  • Molecular Weight: 269.73 g/mol (lower due to smaller heterocycle) .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent Ester Group Salt Form Molecular Weight (g/mol) Key Property
Methyl 2-(1-(2-chlorobenzyl)piperidin-4-yl)acetate 2-Chlorobenzyl Methyl Free base ~280.77 High lipophilicity
Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride 4-Fluorobenzyl Methyl Hydrochloride 301.78 Enhanced water solubility
Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate hydrochloride (QZ-2487) 4-Chlorobenzyl Methyl Hydrochloride ~317.27 Para-substitution reduces steric effects
Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate Benzyl, 4-hydroxy Ethyl None 277.36 Hydrogen-bonding capability
Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate 6-Chloropyridazin-3-yl Methyl None 269.73 Heterocyclic interaction potential

Research Implications

  • 2-Chlorobenzyl vs. Halogenated Analogs : The ortho-chloro group in the target compound may confer steric advantages in binding to hydrophobic enzyme pockets, whereas para-substituted analogs (e.g., 4-fluoro or 4-chloro) could improve solubility .
  • Salt Forms : Hydrochloride derivatives (e.g., QZ-5475) are preferred in drug development for their improved bioavailability .
  • Ester Choice : Methyl esters are metabolically less stable than ethyl esters but offer faster cleavage in prodrug designs .

Biological Activity

Methyl 2-(1-(2-chlorobenzyl)piperidin-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data from various studies, including case studies and research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C16H20ClNO2\text{C}_{16}\text{H}_{20}\text{Cl}\text{N}\text{O}_2

The compound features a piperidine ring substituted with a chlorobenzyl group, which is significant for its interaction with biological targets.

Neuropharmacological Effects

Research indicates that compounds with similar piperidine structures exhibit significant neuropharmacological activities. For instance, derivatives of piperidine have been shown to interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine. A study demonstrated that related compounds inhibited acetylcholinesterase (AChE), an enzyme critical for neurotransmission, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's disease .

Anti-inflammatory Properties

In vitro studies have shown that this compound exhibits anti-inflammatory properties by modulating cytokine release. Specifically, it has been reported to inhibit interleukin-1 beta (IL-1β) release in lipopolysaccharide (LPS)/ATP-stimulated human macrophages, indicating its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AChE InhibitionSignificant inhibition observed
IL-1β Release Inhibition19.4% inhibition at 10 µM
CytotoxicityVariable effects on cell viability

Case Studies

A notable case study involved the synthesis and evaluation of related piperidine derivatives, where this compound was tested for its ability to inhibit cholinesterases and its effect on amyloid-beta aggregation. The results indicated that compounds with similar structural motifs could effectively reduce amyloid aggregation, a hallmark of Alzheimer's pathology .

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Cholinergic Modulation : By inhibiting AChE, the compound may enhance cholinergic signaling, which is beneficial in cognitive disorders.
  • Cytokine Modulation : The inhibition of IL-1β suggests a role in modulating inflammatory responses, potentially through pathways involving NLRP3 inflammasome activation .
  • Neuroprotection : Its structural similarity to known neuroprotective agents indicates potential interactions with neuroreceptors or enzymes involved in neuroprotection.

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., DMF, DMSO) impacts reaction efficiency.
  • Yield optimization requires precise temperature control and exclusion of moisture .

Which analytical techniques are recommended for confirming the structural integrity and purity of this compound, and how are parameters optimized?

Basic Research Question
A combination of chromatographic and spectroscopic methods is essential:

Analytical MethodKey ParametersApplication
HPLC Mobile phase: Methanol/sodium acetate buffer (65:35, pH 4.6); Retention time: ~1.63 min Purity assessment, resolving polar impurities
LCMS m/z 598 [M+H]⁺ (similar analogs); Ionization: ESI+ Molecular weight confirmation
NMR ¹H-NMR (δ 1.5–3.5 ppm for piperidine protons); ¹³C-NMR for ester carbonyl (~170 ppm) Structural elucidation

Methodological Tip : Adjust HPLC buffer pH (±0.2) to improve peak resolution for charged intermediates .

In cases where HPLC and LCMS data show inconsistencies in purity assessment, what methodological approaches can be used to validate the compound’s identity and purity?

Advanced Research Question
Discrepancies often arise from residual solvents, isomeric impurities, or ion suppression in LCMS. Steps to resolve:

Reproduce HPLC under gradient conditions (e.g., 10–90% methanol) to separate co-eluting species .

Cross-validate with NMR : Compare integration ratios of aromatic (2-chlorobenzyl) and piperidine protons to detect non-UV-active impurities .

High-Resolution MS (HRMS) : Confirm exact mass (e.g., 276.0602 for related analogs) to rule out isobaric interferences .

Case Study : A 2024 patent resolved conflicting LCMS/HPLC data by isolating impurities via preparatory HPLC and characterizing them via 2D-NMR .

How can reaction conditions be modified to enhance the yield of the key alkylation step in the synthesis of this compound, particularly when dealing with sensitive intermediates?

Advanced Research Question
Optimization strategies include:

  • Catalyst Screening : Use Pd(OAc)₂ with bulky ligands (XPhos) to reduce side reactions in cross-coupling steps .
  • Temperature Control : Lower reaction temperatures (40–60°C) prevent decomposition of thermally labile intermediates .
  • Solvent Swapping : Replace polar aprotic solvents (DMF) with tert-butanol to minimize hydrolysis of ester groups .

Q. Data-Driven Example :

ConditionYield ImprovementReference
Cs₂CO₃ (base) vs. K₂CO₃65% → 78%
Inert atmosphere (N₂)Prevents oxidation of piperidine intermediates

What strategies are effective in resolving conflicting NMR data when characterizing substituted piperidine derivatives like this compound?

Advanced Research Question
Conflicts in NMR often stem from dynamic rotational isomerism or residual solvents:

Variable Temperature (VT) NMR : Conduct experiments at 25°C and −40°C to "freeze" conformational changes and simplify splitting patterns .

Deuteration Studies : Exchange labile protons (e.g., NH) with D₂O to identify exchangeable signals.

2D Techniques (HSQC, COSY) : Map coupling between piperidine protons and adjacent carbons/neighbors to assign stereochemistry .

Example : VT-NMR of a related piperidin-4-yl acetate derivative revealed axial-equatorial isomerism, explaining duplicate carbonyl signals in ¹³C-NMR .

How should researchers handle safety and stability concerns during large-scale synthesis of this compound?

Basic Research Question

  • Storage : Keep in airtight containers under nitrogen at −20°C to prevent ester hydrolysis .
  • Handling : Use explosion-proof equipment due to flammability risks (flash point ~150°C for similar esters) .
  • Waste Disposal : Neutralize acidic byproducts with bicarbonate before aqueous disposal .

Note : Safety data for analogs emphasize wearing nitrile gloves and FFP3 masks to avoid dermal/ocular exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.